molecular formula C2H6N2O B032501 Acethydrazide CAS No. 1068-57-1

Acethydrazide

Cat. No.: B032501
CAS No.: 1068-57-1
M. Wt: 74.08 g/mol
InChI Key: OFLXLNCGODUUOT-UHFFFAOYSA-N
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Description

Acethydrazide, also known as acetic acid hydrazide, is an organic compound with the molecular formula CH₃CONHNH₂. It is a derivative of acetic acid and hydrazine, and it appears as white crystals with a melting point of 58-68°C. This compound is soluble in water and is used in various chemical syntheses and industrial applications.

Safety and Hazards

Acethydrazide is toxic if swallowed and can cause skin and eye irritation . It is also suspected of causing genetic defects and cancer . Exposure can cause hemolysis and liver damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acethydrazide can be synthesized using acetic acid and hydrazine hydrate as raw materials. The reaction typically involves the use of solid acid catalysts such as H β type or HY type solid acid sieves. The reaction is carried out at a certain temperature, and the water generated during the reaction is continuously removed to promote the progress of the hydrazidesization reaction. This method is efficient, with high reaction yields and the catalyst being easily recyclable .

Another common method involves a two-step reaction process. The first step is the esterification of acetic acid with ethyl alcohol under the influence of concentrated sulfuric acid to produce ethyl acetate. The second step involves the hydrazinolysis of ethyl acetate with hydrazine hydrate in an alcohol solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings helps in reducing production costs, minimizing waste, and improving overall efficiency. The continuous removal of water during the reaction is crucial to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acethydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Acetohydrazide
  • Acetylhydrazine
  • Ethanehydrazonic acid

Uniqueness

Acethydrazide is unique due to its versatility in forming hydrazones, which are valuable intermediates in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXLNCGODUUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020900
Record name Monoacetyl hydrazine
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-57-1
Record name Acetohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-57-1
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Record name Acetylhydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acethydrazide
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Record name Acethydrazide
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Record name Acetic acid, hydrazide
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Record name Monoacetyl hydrazine
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Record name Acetohydrazide
Source European Chemicals Agency (ECHA)
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Record name ACETYLHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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